6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties . They are strategic compounds for optical applications .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines (PPs) has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Synthesis and Structural Characterization
- Pyrazolo[1,5-a]pyrimidines, including derivatives of 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, have been synthesized and characterized for their biological activities, particularly in medicine. One study describes the synthesis of three new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, with an emphasis on their structure characterized by IR and 1H NMR (Xu Li-feng, 2011).
Anticancer Potential
- The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. Various synthetic pathways have been developed to enhance their structural diversity and potential applications in drug design, particularly for anticancer therapies (Andres Arias-Gómez et al., 2021).
Novel Synthesis Methods
- A novel two-step synthesis approach for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines has been reported, highlighting its efficiency in producing compounds of biological interest (Badr Jismy et al., 2018).
- Other studies have focused on developing new synthetic methods for creating various pyrazolo[1,5-a]pyrimidine derivatives, aiming to expand their use in pharmaceuticals and medicinal chemistry (S. Cherukupalli et al., 2017).
Material Science and Photophysical Properties
- In addition to medicinal applications, pyrazolo[1,5-a]pyrimidines have garnered interest in material science due to their significant photophysical properties. This has led to a surge in research exploring their synthesis and functionalization for various applications (Al‐Azmi, 2019).
Kinase Inhibitory Activity and Drug Development
- Pyrazolo[1,5-a]pyrimidine derivatives have shown promising kinase inhibitory activity, making them crucial in the development of small molecule drugs targeting various kinases. Their role in antitumor drug development, particularly as inhibitors of specific kinases, has been highlighted in recent studies (Yadong Zhang et al., 2023).
Liquid-Phase Synthesis for Combinatorial Libraries
- The parallel solution-phase synthesis of a large number of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides demonstrates the potential for high-throughput production of these compounds for various applications (I. Dalinger et al., 2005).
Other Applications
- Pyrazolo[1,5-a]pyrimidines have been explored for their antimicrobial activity, highlighting their potential as RNA polymerase inhibitors and their utility in addressing microbial resistance (Amira E. M. Abdallah & G. Elgemeie, 2022).
Mechanism of Action
Target of Action
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine family . This compound has been identified as a strategic compound for optical applications . .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their significant photophysical properties , suggesting they may interact with biochemical pathways related to light absorption and emission.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and the surrounding chemical environment .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely determined by its structure and the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound
Molecular Mechanism
The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
The properties and stability found in other pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
properties
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-11-6-1-2-12-13(6)4-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOWNLVQZBDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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